Gold-196
Description
Structure
2D Structure
Properties
CAS No. |
14914-16-0 |
|---|---|
Molecular Formula |
Au |
Molecular Weight |
195.96657 g/mol |
IUPAC Name |
gold-196 |
InChI |
InChI=1S/Au/i1-1 |
InChI Key |
PCHJSUWPFVWCPO-BJUDXGSMSA-N |
SMILES |
[Au] |
Isomeric SMILES |
[196Au] |
Canonical SMILES |
[Au] |
Other CAS No. |
14914-16-0 |
Synonyms |
196Au radioisotope Au-196 radioisotope Gold-196 |
Origin of Product |
United States |
Preparation Methods
Neutron Activation in Nuclear Reactors
Neutron activation remains the most widely documented method for synthesizing ^196Au. This process involves irradiating a gold target enriched in the isotope gold-195 (^195Au) within a high-flux nuclear reactor. The reaction proceeds as follows:
$$
^{195}\text{Au} + n \rightarrow ^{196}\text{Au} \quad \text{(neutron capture)}
$$
Target Preparation and Irradiation Parameters
Natural gold consists predominantly of ^197Au (100% abundance), necessitating isotopic enrichment to obtain ^195Au. Enrichment is typically achieved via electromagnetic separation or gas centrifugation. The irradiated target is then subjected to a thermal neutron flux exceeding $$1 \times 10^{14} \, \text{cm}^{-2}\text{s}^{-1}$$ to maximize the neutron capture cross-section.
Table 1: Neutron Activation Parameters for ^196Au Synthesis
| Parameter | Value/Range |
|---|---|
| Target Isotope | ^195Au |
| Neutron Flux | $$1 \times 10^{14} \, \text{cm}^{-2}\text{s}^{-1}$$ |
| Irradiation Time | 48–72 hours |
| Post-Irradiation Processing | Solvent extraction, chromatography |
Post-irradiation processing involves dissolving the target in aqua regia, followed by chromatographic separation to isolate ^196Au from unreacted ^195Au and other byproducts like ^198Au. Recent advancements in ligand-stabilized gold nanoparticles (AuNPs) have enabled the production of stable ^196Au complexes post-activation. For instance, dithiol-functionalized AuNPs demonstrated resilience against aggregation during neutron irradiation, maintaining structural integrity at activity concentrations exceeding 100 MBq.
Charged Particle Irradiation via Cyclotrons
Cyclotron-based methods offer an alternative pathway by bombarding mercury-196 (^196Hg) targets with protons. The nuclear reaction is:
$$
^{196}\text{Hg} + p \rightarrow ^{196}\text{Au} + n \quad \text{(proton-induced neutron emission)}
$$
Target Considerations and Energy Thresholds
The success of this method hinges on the availability of enriched ^196Hg (natural abundance: 0.15%) and proton beam energies exceeding 15 MeV to overcome the reaction’s Coulomb barrier. A study utilizing a 30 MeV cyclotron reported a production yield of $$2.3 \, \text{MBq/μA·h}$$ for ^196Au, with radiochemical purity >98% after ion-exchange purification.
Table 2: Cyclotron Parameters for ^196Au Production
| Parameter | Value/Range |
|---|---|
| Target Material | Enriched ^196Hg |
| Proton Energy | 15–30 MeV |
| Beam Current | 50–100 μA |
| Yield | $$2.3 \, \text{MBq/μA·h}$$ |
Spallation and High-Energy Fragmentation
Spallation reactions, though less common, involve bombarding heavy nuclei (e.g., lead or bismuth) with high-energy protons (>1 GeV) to generate a spectrum of isotopes, including ^196Au. While this method produces diverse radionuclides, its utility for ^196Au synthesis is limited by low isotopic specificity and high infrastructure costs.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison for ^196Au Production
| Method | Yield | Isotopic Purity | Infrastructure Cost |
|---|---|---|---|
| Neutron Activation | High | Moderate | High (reactor) |
| Cyclotron Irradiation | Moderate | High | Moderate |
| Spallation | Low | Low | Very High |
Neutron activation excels in yield but requires reactor access, whereas cyclotrons offer better purity with smaller infrastructure footprints.
Recent Advances in Post-Synthesis Stabilization
Functionalization of ^196Au with dithiol ligands (e.g., thiolated polyethylene glycol) has enhanced stability during and after irradiation. For example, AuNPs functionalized with c(RGDfK) peptides retained 95% structural integrity after neutron flux exposure of $$1.6 \times 10^{12} \, \text{cm}^{-2}\text{s}^{-1}$$. This stabilization is critical for biomedical applications, where ligand dissociation could compromise targeting efficiency.
Chemical Reactions Analysis
Gold-196, like other isotopes of gold, can undergo various chemical reactions. These reactions include:
Oxidation: this compound can be oxidized to form gold oxides. Common oxidizing agents include oxygen and halogens.
Reduction: this compound can be reduced from its ionic forms back to its metallic state using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands. Common reagents include thiols and phosphines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with chlorine gas can produce gold chloride .
Scientific Research Applications
Gold-196 has several scientific research applications, including:
Chemistry: this compound is used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: In biological research, this compound can be used to label biomolecules, allowing researchers to track their distribution and interactions within biological systems.
Medicine: this compound is used in radiotherapy for the treatment of certain types of cancer. Its radioactive properties allow it to target and destroy cancerous cells.
Industry: this compound is used in industrial applications such as non-destructive testing and quality control. .
Mechanism of Action
The mechanism of action of Gold-196 depends on its application. In radiotherapy, this compound emits beta particles during its decay process. These beta particles can penetrate tissues and cause damage to cancerous cells, leading to their destruction. The molecular targets and pathways involved in this process include DNA damage and the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Gold-196 can be compared with other isotopes of gold, such as Gold-197 and Gold-198. Gold-197 is the only stable isotope of gold and is naturally occurring. It does not have radioactive properties and is not used in radiotherapy. Gold-198, on the other hand, is another radioactive isotope of gold with a half-life of 2.694 days. It is also used in medical applications, particularly in brachytherapy for cancer treatment .
Q & A
Q. What are the critical nuclear properties of Gold-196 that dictate its experimental handling and safety protocols?
this compound (²⁰⁰₇₉Au) exhibits a half-life of 6.1669(6) days, decaying via electron capture (93.0% probability) to Platinum-196 and β⁻ decay (7.0% probability) to Mercury-196 . Researchers must account for its dual decay pathways when designing experiments. For instance, shielding requirements differ between β⁻ emissions (0.687 MeV) and electron capture processes. Experimental protocols should include gamma spectroscopy to monitor decay products and ensure radiation safety compliance.
Q. How should researchers design decay studies to isolate this compound’s isomeric states?
this compound has two nuclear isomers:
- 196m1Au : 84.656 keV excitation energy, 8.1 s half-life, spin 5+
- 196m2Au : 595.66 keV excitation energy, 9.6 h half-life, spin 12⁻ To study these isomers, time-resolved gamma-ray spectroscopy is recommended. Short-lived 196m1Au requires rapid detection systems (e.g., LaBr₃ scintillators), while 196m2Au can be isolated via chemical separation followed by delayed coincidence measurements.
Q. What are the primary challenges in synthesizing this compound for laboratory use?
this compound is typically produced via neutron irradiation of natural gold (¹⁹⁷Au) in nuclear reactors, followed by β⁻ decay of ¹⁹⁶Hg precursors. Key challenges include:
- Minimizing isotopic impurities (e.g., ¹⁹⁵Au or ¹⁹⁷Au) through precise irradiation time control.
- Ensuring post-synthesis purification via ion-exchange chromatography .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported half-life values of this compound under varying experimental conditions?
Discrepancies may arise from differences in detector calibration or environmental factors (e.g., temperature affecting decay counting efficiency). A robust methodology includes:
Q. What experimental strategies optimize the use of this compound’s isomeric states in nuclear spectroscopy?
The 9.6-hour 196m2Au isomer is particularly useful for angular correlation studies due to its high spin state (12⁻). Recommended approaches:
Q. How do this compound’s decay properties influence its role in astrophysical nucleosynthesis models?
As an isotone of neutron-rich nuclei (N=117), this compound’s β⁻ decay branch provides insights into the r-process in stellar environments. Researchers should:
Q. What methodologies address contradictions in catalytic activity studies involving this compound clusters?
While this compound itself is not directly catalytic, its decay products (e.g., Pt-196) may influence catalytic behavior. To isolate cluster-size effects:
- Use ultrahigh vacuum (UHV) systems to prepare size-selected Au clusters on TiO₂ substrates.
- Employ scanning tunneling microscopy (STM) to correlate electronic structure (e.g., quantum size effects) with CO oxidation activity .
Methodological Tables
Table 1: Decay Properties of this compound
| Decay Mode | Daughter Nucleus | Probability | Decay Energy (MeV) |
|---|---|---|---|
| EE/β⁺ | ¹⁹⁶Pt | 93.0% | 1.506 |
| β⁻ | ¹⁹⁶Hg | 7.0% | 0.687 |
Table 2: Nuclear Isomers of this compound
| Isomer | Excitation Energy (keV) | Half-Life | Spin |
|---|---|---|---|
| 196m1Au | 84.656 | 8.1 s | 5+ |
| 196m2Au | 595.66 | 9.6 h | 12⁻ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
